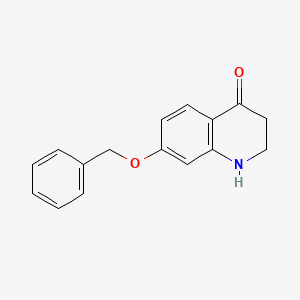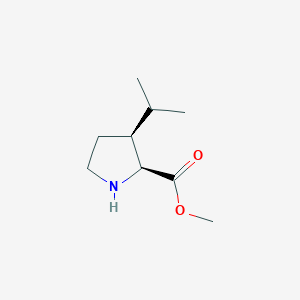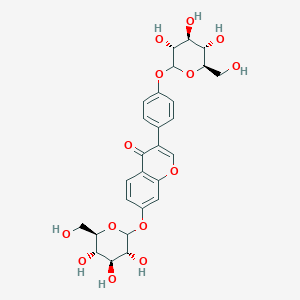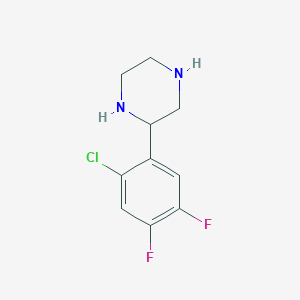
Tert-butyl (methyldiphenylsilyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (methyldiphenylsilyl)acetate is an organic compound that belongs to the class of silyl esters. It is characterized by the presence of a tert-butyl group, a methyldiphenylsilyl group, and an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (methyldiphenylsilyl)acetate typically involves the reaction of tert-butyl acetate with methyldiphenylsilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (methyldiphenylsilyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of esters, amides, or ethers
Wissenschaftliche Forschungsanwendungen
Tert-butyl (methyldiphenylsilyl)acetate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (methyldiphenylsilyl)acetate involves the interaction of its functional groups with various molecular targets. The silyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The acetate group can participate in esterification and transesterification reactions, facilitating the formation of esters and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl acetate
- Methyldiphenylsilane
- Tert-butyl (trimethylsilyl)acetate
Uniqueness
Tert-butyl (methyldiphenylsilyl)acetate is unique due to the presence of both tert-butyl and methyldiphenylsilyl groups, which impart distinct reactivity and stability. This combination of functional groups makes it a versatile reagent in organic synthesis and other applications .
Eigenschaften
CAS-Nummer |
77772-21-5 |
|---|---|
Molekularformel |
C19H24O2Si |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
tert-butyl 2-[methyl(diphenyl)silyl]acetate |
InChI |
InChI=1S/C19H24O2Si/c1-19(2,3)21-18(20)15-22(4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 |
InChI-Schlüssel |
CBTKWYFEEQGNBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)






![(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12859123.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)





